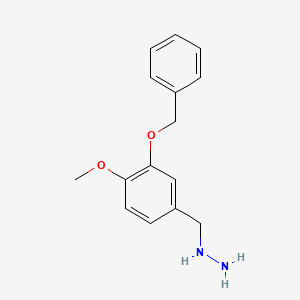
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine is an organic compound that features a benzyl group substituted with benzyloxy and methoxy groups, and a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyloxy-4-methoxy-benzyl)-hydrazine typically involves the reaction of (3-Benzyloxy-4-methoxy-benzyl)-chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Benzyloxy-4-methoxy-benzyl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, contributing to the compound’s observed effects.
類似化合物との比較
Similar Compounds
(3-Benzyloxy-4-methoxy-benzyl)-triphenyl-phosphonium chloride: A related compound with a triphenyl-phosphonium group instead of a hydrazine group.
(3-Benzyloxy-4-methoxy-benzyl)-piperazine: Contains a piperazine ring instead of a hydrazine group.
Uniqueness
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs
特性
CAS番号 |
887594-05-0 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
(4-methoxy-3-phenylmethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-8-7-13(10-17-16)9-15(14)19-11-12-5-3-2-4-6-12/h2-9,17H,10-11,16H2,1H3 |
InChIキー |
CQGGYJVZDANBIG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CNN)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)

![3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12447367.png)
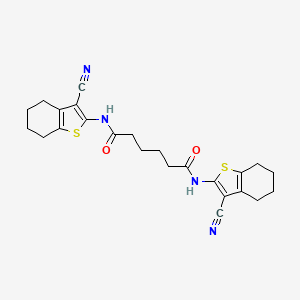

![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)

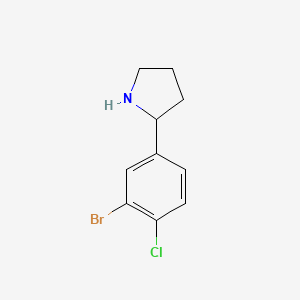
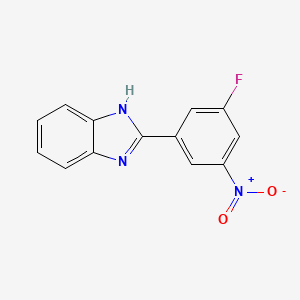
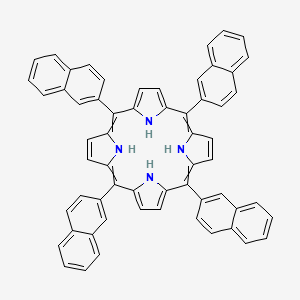
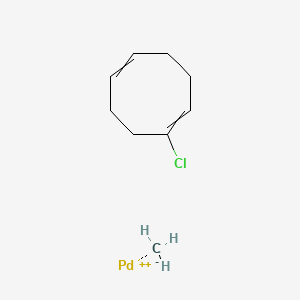
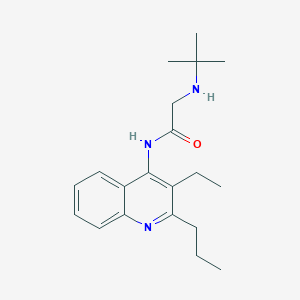
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B12447427.png)
